Eravacycline is a novel fluorocycline antibiotic used to treat complicated intra-abdominal infections . It has a broad spectrum of activity against a range of pathogens including multidrug-resistant species, such as ESBL- or KPC-producing isolates . It is a fully synthetic fluorocycline that consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring .
The first and second-generation syntheses of eravacycline were developed by Myers’ group at Harvard . The process utilizes two key intermediates in a convergent approach. The key transformation is a Michael–Dieckmann reaction between a suitable substituted aromatic moiety and a key cyclohexenone derivative .
Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. It consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring . This structure allows it to exhibit potent in vitro activity against Gram-positive and -negative bacterial strains expressing certain common tetracycline-specific acquired resistance mechanisms .
Eravacycline has demonstrated superior potency to that of antibiotics that are currently being marketed for intraabdominal infections . It has been found to be potent in vitro against all the isolates tested, including strains resistant to carbapenems .
Eravacycline is a fully synthetic fluorocycline that exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive and -negative aerobic and anaerobic bacteria . It has demonstrated broad antimicrobial activity and circumvents many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .
Eravacycline is derived from modifications to the traditional tetracycline structure, specifically designed to evade common resistance mechanisms. Its chemical name, eravacycline dihydrochloride, corresponds to the molecular formula with a molecular weight of 631.48 g/mol . The compound has been shown to be effective against various Gram-positive and Gram-negative bacteria, making it a valuable addition to the antibiotic arsenal.
The synthesis of eravacycline involves a multi-step process that includes the use of well-defined custom-synthesized starting materials. The synthesis can be summarized in four main steps:
The molecular structure of eravacycline features a tetracyclic core typical of tetracyclines, with unique modifications that enhance its antibacterial properties. Key aspects include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been utilized to elucidate its structure in detail .
Eravacycline undergoes various chemical reactions that influence its pharmacokinetics and metabolism:
The compound exhibits linear pharmacokinetics within therapeutic dosing ranges, which is crucial for predicting its behavior in clinical settings .
Eravacycline exerts its antibacterial effects by binding reversibly to the 30S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing the incorporation of amino acids into elongating peptide chains:
Eravacycline is characterized by several physical and chemical properties:
Eravacycline has significant applications in clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3